Cas no 38451-18-2 (1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel-)
38451-18-2 structure
Product Name:1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel-
Numero CAS:38451-18-2
MF:C9H12
MW:120.191582679749
CID:319802
PubChem ID:62475
Update Time:2025-04-19
1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel-
- (3aR,7aR)-3a,4,7,7a-Tetrahydro-1H-indene
- 1H-indene, 3a,4,7,7a-tetrahydro-, (3aR,7aR)-
- 1H-Indene, 3a,4,7,7a-tetrahydro-, cis-
- Bicyclo[4.3.0]nona-3,7-diene, cis-
- cis-Bicyclo(4.3.0)nona-3,7-diene
- cis-Bicyclo[4.3.0]nona-3,7-diene
- BRN 1902859
- NCGC00248631-01
- 37G13UD607
- Bicyclo[4.3.0]nona-3,7-diene
- EINECS 221-260-3
- UFERIGCCDYCZLN-UHFFFAOYSA-N
- Q27256676
- NS00022021
- AKOS015903131
- DTXCID007515
- BICYCLO(4.3.0)NONA-3,7-DIENE
- T1315
- 4,7,8,9-Tetrahydroindene
- 3a,4,7,7a-Tetrahydro-1H-indene
- 1H-Indene, 3a,4,7,7a-tetrahydro-, trans-
- FT-0614849
- UFERIGCCDYCZLN-UHFFFAOYSA-
- 56170-01-5
- UNII-37G13UD607
- 66563-20-0
- 3048-65-5
- Tetrahydroindene [Russian]
- InChI=1/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2
- Bicyclo(4,3,0)nona-3,7-diene
- CAS-3048-65-5
- 1H-Indene, 3a,4,7,7a-tetrahydro-
- BICYCLO(4.3.0)NONA-3,7-DIENE,3a,4,7,7a-Tetrahydroindene
- 3a,4,7,7a-Tetrahydroindene
- J20.940F
- SY049963
- CHEMBL3188771
- CS-0378019
- Indene, 3a,4,7,7a-tetrahydro-
- Bicyclo[4.3.0]nona-3,7-diene, trans-
- MFCD00021227
- DTXSID0027515
- Tox21_200458
- 38451-18-2
- NCGC00258012-01
-
- Inchi: 1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2
- Chiave InChI: UFERIGCCDYCZLN-UHFFFAOYSA-N
- Sorrisi: C12CC=CCC1C=CC2
Proprietà calcolate
- Massa esatta: 120.09396
- Massa monoisotopica: 120.094
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 0.944
- Punto di ebollizione: 169.113°C at 760 mmHg
- Punto di infiammabilità: 33.753°C
- Indice di rifrazione: 1.521
- PSA: 0
1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel- Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
38451-18-2 (1H-Indene,3a,4,7,7a-tetrahydro-, (3aR,7aR)-rel-) Prodotti correlati
- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 1120-62-3(3-Methyl-1-cyclopentene)
- 3048-65-5(3A,4,7,7A-Tetrahydroindene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso